N-(5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups, including a thiadiazole ring, a cyclopropyl group, an isoxazole ring, and a carboxamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s difficult to provide an accurate analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its molecular structure. Some general properties that might be relevant include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .Scientific Research Applications
Synthesis of Derivatives and Biological Activities
- Synthesis Techniques : New derivatives of thiadiazole and thiohydantoin have been synthesized through condensation reactions, demonstrating the utility of thiadiazole compounds in creating new chemical entities with potential biological activities (Balya et al., 2008). This suggests that the compound could also be synthesized through similar methods for further research applications.
- Antimicrobial and Antitumor Properties : Synthesis and evaluation of thiophene and thiazolyl-thiophene derivatives have revealed significant in vitro cytotoxicity against various cell lines, pointing towards the potential antitumor properties of thiadiazole derivatives (Atta & Abdel‐Latif, 2021). Similarly, the compound of interest might be explored for its cytotoxic and antimicrobial potentials.
Potential for Nematocidal Activity
- Nematocidal Compounds : Novel oxadiazole derivatives containing a thiadiazole amide group have shown promising nematocidal activities, suggesting that similar structures could be effective against nematodes (Liu et al., 2022).
Antiviral Activities
- Antiviral Effects : Derivatives of 1,3,4-thiadiazole have been synthesized and shown to possess antiviral activities against specific viruses, indicating the potential application of similar compounds in antiviral research (Chen et al., 2010).
Inhibition of Photosynthetic Electron Transport
- Photosynthesis Inhibition : Pyrazole derivatives, including those with 1,3,4-thiadiazole structures, have been studied for their ability to inhibit photosynthetic electron transport, suggesting an avenue for agricultural and herbicidal research (Vicentini et al., 2005).
Mechanism of Action
Target of Action
Similar compounds have shown activity againstMycobacterium tuberculosis cell lines . The compound’s interaction with these cell lines suggests potential antimicrobial activity.
Mode of Action
It is suggested that the activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group .
Biochemical Pathways
It is known that similar compounds inhibit the growth of mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium .
Pharmacokinetics
Similar compounds have been synthesized and their structures confirmed by various spectroscopic techniques , which could provide insights into their potential bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have shown inhibitory effects on the growth of mycobacterium tuberculosis cell lines , suggesting that this compound may also have antimicrobial effects.
Action Environment
The synthesis of similar compounds has been described as a mild, efficient, and convenient method , suggesting that the compound may be stable under a variety of conditions.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3S2/c18-11-5-3-9(4-6-11)13(23)8-26-17-21-20-16(27-17)19-15(24)12-7-14(25-22-12)10-1-2-10/h3-7,10H,1-2,8H2,(H,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGVKXBTZZODLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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